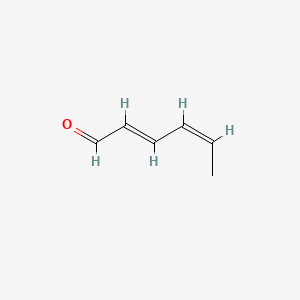

2,4-Hexadienal, (2E,4Z)-

Description

Contextualization within the Class of α,β-Unsaturated Dienoic Aldehydes

(2E,4Z)-2,4-Hexadienal is classified as an α,β-unsaturated dienoic aldehyde. This classification points to several key structural features. The term "aldehyde" indicates the presence of a carbonyl group (a carbon double-bonded to an oxygen) at the end of a carbon chain. "Unsaturated" signifies the existence of carbon-carbon double bonds within the molecule. "Dienoic" specifies that there are two such double bonds. Lastly, "α,β-unsaturated" describes the arrangement where one of these double bonds is located between the alpha (α) and beta (β) carbons relative to the carbonyl group. fiveable.mewikipedia.org This conjugation of the double bond system with the carbonyl group is a defining characteristic of this class of compounds, influencing their electronic properties and chemical reactivity. wikipedia.orglibretexts.org

α,β-Unsaturated aldehydes are recognized as valuable "building blocks" in organic synthesis due to their high reactivity. nih.gov They are employed in the creation of a wide range of other molecules, including those of practical importance in various industries. nih.gov The conjugated system allows for specific types of chemical reactions, such as nucleophilic additions, which can occur at either the carbonyl carbon or the β-carbon of the alkene. wikipedia.orgpressbooks.pub

Significance of Geometric Isomerism in 2,4-Hexadienal (B92074)

The molecular formula for 2,4-hexadienal is C₆H₈O. nih.govontosight.ai However, the arrangement of the atoms can differ, leading to various isomers. Geometric isomerism, in particular, plays a crucial role in defining the properties and behavior of 2,4-hexadienal. This type of isomerism arises due to the restricted rotation around the carbon-carbon double bonds. vedantu.com For 2,4-hexadienal, with its two double bonds, several geometric isomers are possible, including (2E,4E)-, (2Z,4E)-, (2E,4Z)-, and (2Z,4Z)-2,4-hexadienal.

The (2E,4Z)- and (2E,4E)- isomers of 2,4-hexadienal are distinguished by the spatial orientation of the substituents around the two double bonds. The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation describes the configuration at each double bond.

_ (2E,4E)-2,4-Hexadienal _ : In this isomer, both double bonds have a trans configuration, where the higher priority substituents are on opposite sides of the double bond. nih.govchemicalbook.com It is often referred to as trans,trans-2,4-hexadienal. nih.gov

_ (2E,4Z)-2,4-Hexadienal _ : This isomer has a trans configuration at the second carbon's double bond and a cis configuration at the fourth carbon's double bond, where the higher priority substituents are on the same side. ontosight.aiguidechem.com It is also known as trans,cis-2,4-hexadienal. guidechem.com

The physical and chemical properties of these isomers differ. For instance, they can be separated and identified using techniques like gas chromatography, which relies on differences in their boiling points and interactions with the chromatographic column. vliz.be Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, are also vital for distinguishing between these isomers by revealing subtle differences in their molecular structure and bonding. libretexts.orgbanglajol.info

| Property | (2E,4Z)-2,4-Hexadienal | (2E,4E)-2,4-Hexadienal |

|---|---|---|

| Synonyms | (E,Z)-2,4-Hexadienal, trans,cis-2,4-Hexadienal guidechem.com | Sorbaldehyde, Sorbic aldehyde, trans,trans-2,4-Hexadienal nih.gov |

| Molecular Formula | C₆H₈O nih.gov | C₆H₈O nih.gov |

| Molecular Weight | 96.13 g/mol nih.gov | 96.13 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.ai | Liquid chemicalbook.com |

| Odor | Pungent, fruity, or green ontosight.ai | Fresh, green, floral citrus chemicalbook.com |

| Boiling Point | ~170-180°C ontosight.ai | 69 °C at 20 mmHg chemicalbook.com |

| Solubility in Water | Slightly soluble ontosight.ai | Almost insoluble chemicalbook.com |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether ontosight.ai | Soluble in alcohol and oils chemicalbook.com |

The specific three-dimensional arrangement, or stereochemistry, of the isomers has significant consequences for their chemical reactivity and biological activity. The different shapes of the (2E,4Z)- and (2E,4E)- isomers mean they will interact differently with other molecules, including biological receptors and enzymes.

In terms of chemical reactivity, stereochemistry can influence the rates and outcomes of chemical reactions. For example, in Diels-Alder reactions, a type of reaction used to form six-membered rings, the stereochemistry of the diene (in this case, the hexadienal) is preserved in the product. masterorganicchemistry.com The formation of different stereoisomers in a reaction can be influenced by factors like temperature and reaction time. rsc.org

From a biological perspective, the specific geometry of a molecule is often critical for its activity. (2E,4Z)-2,4-Hexadienal has been noted for its antimicrobial and antifungal properties. ontosight.ai While the broader category of 2,4-hexadienal is known to be an alkylating agent that can cause DNA strand breaks, the specific activity can vary between isomers. smolecule.com The stereochemical configuration can affect how the molecule fits into the active site of an enzyme or a receptor on a cell surface, leading to different biological responses.

Overview of Academic Research Trajectories for Dienals

Academic research into dienals, and more broadly α,β-unsaturated aldehydes, follows several key trajectories. A significant area of focus is on their synthesis. nih.gov Researchers are continually developing new and more efficient methods to create these compounds, often with a focus on controlling the stereochemistry to produce specific isomers. organic-chemistry.orggoogle.com This is driven by the utility of these compounds as intermediates in the synthesis of more complex molecules for pharmaceuticals, fragrances, and other applications. nih.govontosight.ai

Another major research avenue is the investigation of their biological activity and toxicity. researchgate.nettandfonline.com The reactivity of the α,β-unsaturated carbonyl group makes these compounds capable of interacting with biological molecules like proteins and DNA. smolecule.comresearchgate.net Studies explore these interactions to understand both their potential therapeutic applications and their toxicological profiles. ontosight.airesearchgate.net Research trends indicate a move towards understanding structure-toxicity relationships, where the specific molecular structure is correlated with its toxic potency. tandfonline.com For instance, factors like the degree of substitution and the presence of other functional groups can influence the toxicity of α,β-unsaturated compounds. tandfonline.comindustrialchemicals.gov.au

Furthermore, there is ongoing research into the natural occurrence of these compounds and their roles in biological systems and the environment. nih.govnih.gov For example, 2,4-hexadienal is a natural product of the oxidation of polyunsaturated fatty acids. nih.gov Understanding their formation and degradation in various environments is another active area of scientific inquiry.

Structure

3D Structure

Properties

CAS No. |

53398-76-8 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

(2E,4Z)-hexa-2,4-dienal |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2-,5-4+ |

InChI Key |

BATOPAZDIZEVQF-AWYLAFAOSA-N |

Isomeric SMILES |

C/C=C\C=C\C=O |

Canonical SMILES |

CC=CC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Approaches to 2e,4z 2,4 Hexadienal

Established Routes for 2,4-Hexadienal (B92074) Isomers

General methods for synthesizing 2,4-hexadienal often result in a mixture of isomers. These established routes include condensation reactions and auto-oxidation processes.

Condensation Reactions, e.g., Acetaldehyde (B116499) Condensation

A prevalent industrial method for producing 2,4-hexadienal involves the condensation of acetaldehyde. smolecule.comnih.gov This process can be performed in the vapor phase or through aldol (B89426) condensation. google.com The aldol condensation of acetaldehyde is a well-known reaction for creating ethylenically unsaturated carbonyl compounds. google.com This reaction can be catalyzed by amino acids in aqueous solutions, leading to the formation of crotonaldehyde (B89634), 2,4-hexadienal, and 2,4,6-octatrienal. acs.org The reaction kinetics can vary depending on the concentration of the amino acid catalyst. acs.org

Another approach is the cross-condensation of acetaldehyde and 2-butenal. rsc.org This reaction can form 2,4-hexadienal, which can then be an intermediate for the production of other compounds like benzene (B151609) or 2,4,6-octatrienal. rsc.org The reaction of crotonaldehyde with acetaldehyde in the presence of pyridine (B92270) is also a known method. chemicalbook.com Furthermore, 2,4-hexadienal can be synthesized through the aldol condensation of acetaldehyde and butanal, followed by dehydration and isomerization. ontosight.ai

Commercially available 2,4-hexadienal is often a mixture of isomers, with the (E,E)-isomer being the major component. For instance, technical-grade 2,4-hexadienal can be composed of approximately 80% (E,E)-isomer and 10-16% (E,Z)-isomer. nih.gov

Formation via Auto-Oxidation Processes

2,4-Hexadienal is a natural product of the auto-oxidation of polyunsaturated fatty acids (PUFAs) from both plant and animal sources. smolecule.comnih.gov This process is a significant route for its generation in lipid-rich environments. smolecule.com The auto-oxidation of PUFAs like linoleic and linolenic acids is initiated by reactive oxygen species (ROS), which abstract hydrogen atoms to form lipid radicals. smolecule.com These radicals then react with oxygen to create lipid peroxyl radicals, which in turn abstract hydrogen to form lipid hydroperoxides. The decomposition of these hydroperoxides yields secondary oxidation products, including 2,4-hexadienal. smolecule.com This process is accelerated by factors such as high temperatures during cooking, leading to increased levels of 2,4-hexadienal in foods like fried snacks and baked goods. smolecule.com

Strategies for Stereoselective Synthesis of (2E,4Z)-2,4-Hexadienal

Achieving a high degree of stereoselectivity to produce the (2E,4Z)-isomer of 2,4-hexadienal requires more specialized synthetic strategies. These methods often involve the use of specific precursors and controlled reaction conditions.

Precursor-Based Syntheses

The synthesis of specific isomers can be achieved by starting with precursors that have the desired stereochemistry. For example, the (2E,4Z)-isomer has been synthesized as part of the total synthesis of various natural products. In one instance, the synthesis of the carbocyclic skeleton of abyssomicin C involved a Wadsworth-Horner-Emmons reaction of (E,E)-2,4-hexadienal, which is commercially available as a mixture with the (2E,4Z)-isomer. soton.ac.uk Another approach involves the aldol reaction of hydroxybutanolides with 2,4-hexadienal in the synthesis of compounds like TAN-2483A and massarilactone B. acs.org

Ruthenium-containing precursors, such as Ru(2,4-hexadienal)(CO)3, are also utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. google.com

Wittig Reaction Applications for Stereocontrol

The Wittig reaction is a powerful tool for stereoselective alkene synthesis and has been applied to the production of specific isomers of polyenes derived from 2,4-hexadienal. By carefully selecting the phosphonium (B103445) ylide and reaction conditions, the stereochemical outcome can be controlled.

For example, in the synthesis of α-sanshools, a Wittig reaction of (2E,4E)-2,4-hexadienal with a specific phosphonium salt was optimized to achieve high stereoselectivity. frontiersin.orgresearchgate.net The choice of base and temperature was found to be crucial in maximizing the yield of the desired (2E,6Z,8E,10E)-tetraene isomer. frontiersin.orgresearchgate.net Using potassium bis(trimethylsilyl)amide (KHMDS) as the base at low temperatures resulted in high yield and selectivity. frontiersin.orgresearchgate.net However, the presence of stereoisomers in the starting (2E,4E)-2,4-hexadienal still led to the formation of other tetraene isomers. frontiersin.orgresearchgate.net Using pure (2E,4E)-2,4-hexadienal, prepared from the corresponding alcohol, was necessary to obtain the single desired isomer. frontiersin.org

The Wittig reaction has also been employed in the synthesis of pheromones, where a double Wittig reaction was used to prepare C21 trienyl and tetraenyl hydrocarbons from precursors including (2E,4E)- and (2Z,4E)-2,4-hexadienal. scirp.org

Table 1: Optimization of Wittig Reaction for Tetraene Synthesis frontiersin.orgresearchgate.net

| Entry | Base | Conditions | Yield (%) | 6Z/6E Ratio |

| 1 | t-BuOK | THF, -78°C to rt, 12 h | 55 | 6:1 |

| 2 | NaH | THF, 0°C to rt, 12 h | 62 | 8:1 |

| 3 | KHMDS | THF, -40°C, 2 h | 43 | 12:1 |

| 4 | KHMDS | THF, -78°C, 6 h | - | - |

| 5 | KHMDS | THF, -78°C, 0.5 h to -40°C, 2 h | 83 | >20:1 |

Optimization of Reaction Conditions for Isomeric Purity

Achieving high isomeric purity of (2E,4Z)-2,4-hexadienal is paramount for its specific applications. The optimization of reaction conditions plays a critical role in minimizing the formation of unwanted isomers. As demonstrated in the Wittig reaction optimizations, factors such as the choice of base, solvent, temperature, and reaction time can significantly influence the stereoselectivity of the reaction. frontiersin.orgresearchgate.net The purity of the starting materials is also a crucial factor, as impurities can lead to the formation of undesired isomeric products. frontiersin.org

In the synthesis of α-sanshools, it was found that using commercially available (2E,4E)-2,4-hexadienal, which contained small amounts of other stereoisomers, resulted in the formation of isomeric tetraene byproducts. frontiersin.orgresearchgate.net To obtain a single isomer of the final product, it was necessary to start with pure (2E,4E)-2,4-hexadienal, which was prepared from the oxidation of (2E,4E)-2,4-hexadien-1-ol. frontiersin.org This highlights the importance of both the stereocontrol of the reaction and the purity of the reactants in achieving high isomeric purity of the final product.

Synthesis of Complex Organic Molecules Incorporating (2E,4Z)-2,4-Hexadienal Moieties

The (2E,4Z)-2,4-hexadienal motif is a valuable building block in the synthesis of various complex natural products and biologically active molecules. Its conjugated diene system, with specific stereochemistry, allows for its incorporation into larger molecular frameworks through various carbon-carbon bond-forming reactions. While direct applications of (2E,4Z)-2,4-hexadienal are specialized, the synthetic strategies employed for the closely related (2E,4E) isomer, particularly in the synthesis of polyene natural products, provide significant insight into its reactivity and potential.

A prominent example of utilizing a hexadienal fragment is in the stereoselective synthesis of α-sanshools and spilanthol (B142960). Current time information in Bangalore, IN.ontosight.ai These natural products contain extended polyunsaturated amide structures. Researchers have developed efficient routes to these molecules where a hexadienal derivative is a key intermediate. Current time information in Bangalore, IN.ontosight.ai

In a notable approach to hydroxy-α-sanshool, a Wittig reaction was employed to couple a synthesized phosphonium salt with (2E,4E)-2,4-hexadienal. Current time information in Bangalore, IN.ontosight.ai The optimization of this reaction was crucial for achieving high stereoselectivity and yield. The reaction conditions, including the choice of base and temperature, were systematically varied to favor the formation of the desired (2E,6Z,8E,10E)-tetraene precursor. Current time information in Bangalore, IN.

Table 1: Optimization of the Wittig Reaction for the Synthesis of Tetraene 8

| Entry | Base (equiv.) | Solvent | Temperature (°C) / Time (h) | Yield (%) | 6Z/6E Ratio |

| 1 | t-BuOK (1.1) | THF | -40 / 2 | 58 | 10:1 |

| 2 | NaH (1.1) | THF | -40 / 2 | 65 | 8:1 |

| 3 | KHMDS (1.1) | THF | -40 / 2 | 43 | 12:1 |

| 4 | KHMDS (1.1) | THF | -78 / 6 | - | - |

| 5 | KHMDS (1.1) | THF | -78 / 0.5 to -40 / 2 | 83 | >20:1 |

| Data sourced from a study on the synthesis of α-sanshools. |

The optimized conditions (Entry 5) using KHMDS at low temperatures resulted in an 83% yield with high stereoselectivity (>20:1) for the desired Z-isomer at the newly formed double bond. This tetraene ester was then further elaborated into hydroxy-α-sanshool and α-sanshool. Current time information in Bangalore, IN. The successful synthesis relied on using pure (2E,4E)-2,4-hexadienal, which was prepared from the corresponding (2E,4E)-2,4-hexadien-1-ol via oxidation with manganese oxide. Current time information in Bangalore, IN.

Similarly, the synthesis of spilanthol, which features a (2E,6Z,8E)-decatrienamide moiety, was achieved with high stereoselectivity. Current time information in Bangalore, IN. A Wittig reaction between the ylide generated from a specific phosphonium salt and crotonaldehyde afforded the (2E,6Z,8E)-single stereoisomer in 95% yield. Current time information in Bangalore, IN. This intermediate was then converted to spilanthol in subsequent steps. Current time information in Bangalore, IN.

Another area where hexadienal derivatives are employed is in the synthesis of insect pheromones. For instance, the synthesis of (2Z,4E,6Z,9Z)-2,4,6,9-henicosatetraene, a pheromone component of the wood tiger moth, utilized a mixture of (2E,4E)- and (2Z,4E)-2,4-hexadienal (approximately 85:15) in a double Wittig reaction. ontosight.ai The resulting mixture of tetraene isomers was then treated with tetracyanoethylene (B109619) to react with the (2E,4E,6Z,9Z)-isomer, allowing for the recovery of the desired (2Z,4E,6Z,9Z)-isomer. ontosight.ai

Furthermore, the (2E,4Z)-dienol framework can be constructed using transition metal-catalyzed cross-coupling reactions, which can then be oxidized to the corresponding aldehyde. Palladium-catalyzed Negishi and Suzuki-Miyaura couplings have shown promise in creating the (2E,4Z)-diene structure with high stereochemical retention.

The reactivity of the conjugated diene system in (2E,4Z)-2,4-hexadienal also makes it a potential substrate for cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for forming complex cyclic molecules. ontosight.ai

Chemical Reactivity and Mechanistic Investigations of 2e,4z 2,4 Hexadienal

Reactions Involving the Conjugated Dienal System

The conjugated π-system of (2E,4Z)-2,4-Hexadienal is susceptible to attack by both electron-rich (nucleophilic) and electron-poor (electrophilic) species. These reactions can occur at the carbon-carbon double bonds or at the carbonyl carbon of the aldehyde group.

The double bonds within the (2E,4Z)-2,4-Hexadienal structure readily undergo addition reactions. Nucleophiles, such as hydroxyl radicals, can add across the double bonds. smolecule.com The molecule's reactivity with nucleophiles is a key aspect of its chemical properties. nih.gov

Electrophilic addition reactions are also a characteristic feature of this compound. The specific (2E,4Z) configuration of the double bonds imparts unique reactivity compared to other isomers of hexadiene. ontosight.ai

(2E,4Z)-2,4-Hexadienal is a participant in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool in organic synthesis for the formation of six-membered rings. ontosight.ai In these reactions, the hexadienal can act as the diene component.

Recent studies have explored the use of gold(III) complexes as catalysts for the Diels-Alder reaction involving 2,4-dienals. These catalysts can promote site selectivity, favoring additions to the remote double bond of the dienal system. rsc.org For instance, the cycloaddition of 2,4-hexadienal (B92074) with cyclopentadiene (B3395910) has been a subject of investigation. rsc.org

The specific geometry of the diene is a critical factor in determining the stereochemical outcome of a Diels-Alder reaction. For a Diels-Alder reaction to proceed, the diene must be able to adopt an s-cis conformation. libretexts.org The substituents on the diene play a significant role in the stereochemistry of the resulting cyclohexene (B86901) product. libretexts.org

The regioselectivity of the Diels-Alder reaction, which describes the orientation of the diene and dienophile when they combine, is influenced by the electronic properties of the substituents on both components. Generally, reactions involving unsymmetrical dienes and dienophiles can lead to different regioisomers. masterorganicchemistry.com For dienes with substituents at the 1-position, the "ortho" product is often favored, while 2-substituted dienes tend to yield the "para" product. masterorganicchemistry.com

The mechanism of the Diels-Alder reaction is a concerted process, meaning that the new chemical bonds are formed in a single step. Mechanistic studies, including the use of computational methods like Density Functional Theory (DFT), have been employed to understand the regio- and stereoselectivity of these reactions. acs.org

In the context of catalyzed reactions, mechanistic experiments are crucial for understanding the role of the catalyst. For example, in the gold(III)-catalyzed Diels-Alder reaction of 2,4-hexadienal, investigations have been conducted to understand how the catalyst controls enantioselectivity, especially when the site of asymmetric induction is distant from the Lewis acid/base interaction. rsc.org

Cycloaddition Reactions: Diels-Alder Chemistry

Isomerization Processes

(2E,4Z)-2,4-Hexadienal can undergo isomerization, a process where it is converted into another isomer. This can be induced by factors such as light.

Exposure to light can induce the isomerization of 2,4-hexadienal. nih.gov Studies on the atmospheric photolysis of related compounds like (E,E)-2,4-hexadienal have shown that they can undergo rapid isomerization. rsc.org For instance, (E,E)-2,4-hexadienal has been observed to isomerize to a ketene-type compound. nih.govebi.ac.uk This isomerization process has been found to be reversible, with the formation of the original reactant being slightly favored. nih.govebi.ac.uk

While photolysis is an important atmospheric degradation pathway, the reversible nature of this process means that other reactions, such as those with hydroxyl and nitrate (B79036) radicals, are ultimately responsible for the removal of these compounds from the atmosphere. nih.govebi.ac.uk The photochemical isomerization of similar dienes, like (E,E)-2,4-hexadiene to (Z,E)-2,4-hexadiene, proceeds through a two-step process involving a photochemically driven intermediate that then undergoes thermal rearrangement. brainly.comchegg.com

Thermal Isomerization Dynamics

The stereochemistry of 2,4-hexadienal is a critical factor in its reactivity and physical properties. While detailed studies focusing exclusively on the thermal isomerization of the (2E,4Z) isomer are not extensively documented in the public domain, information on the related (2E,4E) isomer provides insight into the potential dynamics.

Studies on (2E,4E)-2,4-hexadienal have shown that it can undergo rapid, reversible isomerization to form a ketene-type intermediate, likely (E)-hexa-1,3-dien-1-one. nih.gov This process is significant in atmospheric chemistry, where photolysis is an important degradation pathway. nih.gov However, the reversible nature of this photoisomerization means that other reactions are ultimately responsible for its removal from the atmosphere. nih.gov

The photochemical isomerization of a similar compound, (2E,4E)-hexa-2,4-diene, to its (2Z,4E) form proceeds through a two-step process involving a photochemically driven intermediate that then undergoes thermal rearrangement. chegg.com Although this applies to a diene rather than a dienal, it highlights the potential for complex isomerization pathways in conjugated systems. For (2E,4Z)-2,4-hexadienal, thermal energy could potentially provide the activation energy needed to overcome the rotational barrier around the C4-C5 single bond or the C2-C3 double bond, leading to equilibrium with other stereoisomers. However, specific research detailing the kinetics, transition states, and equilibrium constants for the thermal isomerization of the (2E,4Z) isomer remains a subject for further investigation.

Polymerization Potential of (2E,4Z)-2,4-Hexadienal

The structure of (2E,4Z)-2,4-hexadienal, featuring two conjugated double bonds and an aldehyde functional group, makes it susceptible to polymerization. cymitquimica.comcymitquimica.com This reactivity is a key characteristic of unsaturated aldehydes. The conjugated system allows for addition reactions, which can be initiated to form polymeric chains. cymitquimica.com

(2E,4Z)-2,4-Hexadienal has been identified as a monomer used in reactions with silane (B1218182) comonomers for the production of polyalkenyloxysilane polymers. nih.gov This demonstrates its practical application in polymer synthesis.

The polymerization of 2,4-hexadienal can also be an unintended and potentially hazardous reaction. For instance, the presence of certain impurities, such as 1-amino-2-propanol, may trigger explosive polymerization upon heating. nih.gov This highlights the need for careful handling and storage to maintain the compound's stability. cymitquimica.com

Studies on Reaction Kinetics and Mechanisms

The reaction kinetics and mechanisms of 2,4-hexadienal are of interest, particularly concerning its atmospheric fate and its reactions as a chemical intermediate.

In the atmosphere, vapor-phase 2,4-hexadienal is primarily degraded through reactions with photochemically produced radicals. nih.govechemi.com The estimated atmospheric half-life for its reaction with hydroxyl radicals is approximately 5.9 hours. nih.govechemi.com While photolysis can induce isomerization, the ultimate removal of 2,4-hexadienal from the atmosphere is governed by its gas-phase reactions with hydroxyl (OH) and nitrate (NO₃) radicals. nih.gov

Kinetic data for some of these atmospheric reactions have been estimated using structure-activity relationship (SAR) models.

Estimated Rate Constants for Atmospheric Reactions of 2,4-Hexadienal at 25°C

| Reactant | Rate Constant (cm³/molecule·sec) | Source |

|---|---|---|

| Hydroxyl Radical (OH) | 6.5 x 10⁻¹¹ | echemi.com |

Beyond atmospheric chemistry, the reactivity of the aldehyde group and the conjugated system is utilized in various organic syntheses. For example, 2,4-hexadienal participates in Aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. acs.org It has also been studied for its reactions with phenolic compounds. In one study, 2,4-hexadienal was reacted with 2-methylresorcinol, which acts as a potent carbonyl trapping agent, leading to the formation of specific adducts. csic.es These studies are crucial for understanding how this aldehyde interacts with other molecules in complex systems, such as foods and industrial processes.

Spectroscopic Characterization and Advanced Analytical Techniques for 2e,4z 2,4 Hexadienal

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing critical information about the connectivity and stereochemistry of atoms.

Stereochemical Assignment through ¹H NMR

Proton NMR (¹H NMR) is particularly powerful for assigning the stereochemistry of alkenes. The coupling constants (J-values) between vicinal olefinic protons are diagnostic of the double bond geometry. For a trans configuration, the J-value is typically larger (around 15 Hz) compared to a cis configuration (around 10-12 Hz). In the case of (2E,4Z)-2,4-hexadienal, the ¹H NMR spectrum would be expected to show a coupling constant for the H2-H3 protons consistent with an E (trans) configuration and a J-value for the H4-H5 protons indicative of a Z (cis) arrangement. This differentiation is fundamental for confirming the (2E,4Z) isomer. For instance, related conjugated systems show that coupling constants for a 2E configuration are around 14 Hz, while a 6Z configuration shows a J-value of 11 Hz, illustrating the utility of this method in assigning double bond geometry. scirp.org

Mass Spectrometry (MS) for Structural Confirmation and Identification

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for separating and identifying volatile and semi-volatile compounds in a mixture. In the analysis of 2,4-hexadienal (B92074) isomers, GC separates the different stereoisomers based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer provides a mass spectrum for each isomer, which serves as a molecular fingerprint. uliege.be The (2E,4Z)-isomer can be identified by its specific retention time and its characteristic mass spectrum. roscoff-culture-collection.org GC-MS has been used to analyze extracts from various natural sources, identifying different isomers of 2,4-hexadienal. ebi.ac.uk The technique is also crucial for monitoring reaction progress in synthetic preparations.

Below is a table detailing the mass spectral data for 2,4-hexadienal.

| Top 5 Peaks | m/z | Intensity |

| 1 | 81 | 100 |

| 2 | 39 | 57.29 |

| 3 | 53 | 39.97 |

| 4 | 67 | 28.87 |

| 5 | 96 | 27.58 |

| Data sourced from PubChem. nih.gov |

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) for Product Analysis

Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) offers high mass accuracy and resolution, making it particularly useful for the analysis of complex mixtures and for the accurate identification of unknown compounds. GC-TOFMS has been utilized in the analysis of products from various chemical reactions, where the (2E,4Z)-2,4-hexadienal may be one of several products. nih.gov The high data acquisition speed of TOF-MS allows for the generation of comprehensive mass spectra even for narrow chromatographic peaks, ensuring that no components are missed.

Infrared (IR) Spectroscopy for Functional Group and Configuration Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and can also provide information about the configuration of double bonds. The C=O stretch of the aldehyde group in (2E,4Z)-2,4-hexadienal will give a strong absorption band in the characteristic region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the conjugated system will also be present. Importantly, the out-of-plane C-H bending vibrations are diagnostic of the double bond stereochemistry. A trans double bond typically shows a strong absorption band around 960-990 cm⁻¹, while a cis double bond shows a weaker band around 675-730 cm⁻¹. scirp.org Analysis of the IR spectrum can thus corroborate the (2E,4Z) configuration assigned by NMR. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Cross-Sections

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems like (2E,4Z)-2,4-hexadienal exhibit strong absorption in the UV region due to π-π* transitions. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the specific stereochemistry of the molecule. The gas-phase UV absorption cross-sections of related compounds like (E,E)-2,4-hexadienal have been measured to determine quantum yields for photoisomerization. ebi.ac.uk Although photolysis is a significant atmospheric degradation pathway, the process is reversible, meaning gas-phase reactions with hydroxyl and nitrate (B79036) radicals are ultimately responsible for its removal from the atmosphere. ebi.ac.uknih.gov

Advanced Chromatographic Approaches for Separation and Quantification

The complexity of food matrices, which are rich in volatile organic compounds (VOCs) with a wide range of polarities and concentrations, necessitates the use of advanced analytical techniques for accurate separation and quantification. Among these, comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the in-depth analysis of these intricate samples. nih.govsrainstruments.it GC×GC offers significantly enhanced separation power compared to traditional one-dimensional GC by employing two columns with different stationary phases, providing greater peak capacity, improved resolution, and increased sensitivity. chromatographyonline.comunl.edu This technique is particularly well-suited for generating detailed chemical fingerprints of food products, allowing for the characterization of their volatile profiles, which are crucial for quality, authenticity, and sensory perception. nih.govsrainstruments.it

The fundamental principle of GC×GC involves the sequential separation of a sample on two different columns. chromatographyonline.com The effluent from the first, longer column is trapped and then periodically re-injected onto a second, shorter, and faster-separating column. chromatographyonline.com This process creates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. chromatographyonline.com This enhanced separation capability is critical for resolving co-eluting compounds that would otherwise overlap in a one-dimensional analysis, which is a common challenge in the analysis of food volatiles like (2E,4Z)-2,4-Hexadienal. chromatographyonline.comunl.edu

Two-dimensional gas chromatography, particularly when coupled with time-of-flight mass spectrometry (GC×GC-TOFMS), is an exceptionally effective method for generating detailed fingerprints of the volatile fractions of complex samples. nih.govsrainstruments.itchromatographyonline.com This technique has been successfully applied to the analysis of various food products, including extra virgin olive oil, where the volatile profile is a key indicator of quality and authenticity. nih.govchromatographyonline.com

In the context of analyzing (2E,4Z)-2,4-Hexadienal, GC×GC fingerprinting allows for its separation from other isomers and structurally related compounds that are often present in food matrices as a result of lipid oxidation. chromatographyonline.comnih.gov For instance, in the analysis of extra virgin olive oil, (E,Z)-2,4-hexadienal has been identified as part of the lipoxygenase (LOX) pathway signature, which is fundamental to the fresh-green and fruity notes of the oil. chromatographyonline.com Its presence, along with other C6 unsaturated alcohols and aldehydes, is a result of the oxidative cleavage of linoleic and linolenic acids. chromatographyonline.com

Research on the volatile compounds of extra virgin olive oils has demonstrated the capability of GC×GC-TOFMS to separate and identify (E,Z)-2,4-hexadienal among hundreds of other volatile and semi-volatile compounds. chromatographyonline.comresearchgate.net One study on Portuguese olive oils specifically lists (E,Z)-2,4-Hexadienal as one of the compounds present in the highest concentrations in the evaluated samples. researchgate.net Another detailed investigation into the volatile fraction of olive oil provided retention time data for (E,Z)-2,4-Hexadienal, showcasing the practical application of this technique for its specific identification. unl.edu

The following table presents data from a study on the volatile compounds in extra virgin olive oil, illustrating the type of information that can be obtained through GC×GC analysis.

| Compound Name | First Dimension Retention Time (min) | Second Dimension Retention Time (s) | Odor Description |

| (E,Z)-2,4-Hexadienal | 20.11 | 0.89 | Green |

This table is based on data from a comprehensive two-dimensional gas chromatography analysis of extra virgin olive oil volatiles. unl.edu

The ability of GC×GC to generate such detailed and structured chromatograms, or "fingerprints," is invaluable for quality control and the study of lipid oxidation in food products. nih.gov The clear separation of isomers like (2E,4Z)-2,4-Hexadienal from their (E,E) counterparts is a significant advantage of this advanced chromatographic approach. chromatographyonline.com

Computational and Theoretical Chemistry Studies of 2e,4z 2,4 Hexadienal

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules like (2E,4Z)-2,4-hexadienal. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the molecule's behavior at the atomic level.

Electronic Structure and Conformational Analysis

(2E,4Z)-2,4-Hexadienal, a conjugated system, possesses a unique electronic structure characterized by its π-electron delocalization across the carbon-carbon double bonds and the carbonyl group. Quantum chemical calculations, such as those employing DFT, have been instrumental in understanding the conformational landscape of this and related molecules. The planarity of the conjugated system is a key feature, although various conformers can exist due to rotation around the single bonds.

Computational studies allow for the determination of the relative energies of different conformers, identifying the most stable geometries. For instance, calculations can predict whether the s-trans or s-cis conformation around the C2-C3 single bond is energetically favored. These calculations often involve geometry optimization to find the minimum energy structures on the potential energy surface. The results of these analyses are crucial for interpreting experimental data and understanding the molecule's reactivity.

Modeling of Reaction Pathways and Transition States

Computational chemistry plays a vital role in modeling the reaction pathways and identifying the transition states of reactions involving (2E,4Z)-2,4-hexadienal. Theoretical models can predict the feasibility and selectivity of various chemical transformations.

For example, in Diels-Alder reactions, computational modeling using methods like DFT can predict the regioselectivity and the geometries of the transition states. This is essential for understanding how the stereochemistry of the dienophile and the diene influences the outcome of the reaction. Similarly, in other reactions such as nucleophilic additions or cyclizations, modeling can elucidate the step-by-step mechanism, including the formation of intermediates and the energy barriers associated with each step. acs.orgresearchgate.netrsc.org These computational insights are invaluable for designing synthetic routes and predicting the products of unknown reactions. chemrxiv.org Studies on related compounds have shown that reaction pathways can be complex, sometimes involving dehydrocyclization of C6 and C8 enals to form aromatic products. wordpress.com

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

For (2E,4Z)-2,4-hexadienal, quantum chemical calculations can predict various spectroscopic data, including:

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukacs.org By comparing the calculated spectra for different possible isomers with the experimental data, the correct structure can be confidently assigned. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). liverpool.ac.uk This is particularly useful for conjugated systems like (2E,4Z)-2,4-hexadienal, where the λmax value is characteristic of the extent of conjugation.

Below is a table summarizing computationally predicted properties for isomers of 2,4-hexadienal (B92074).

| Property | (2E,4Z)-2,4-Hexadienal | (2Z,4E)-2,4-Hexadienal |

| Molecular Formula | C₆H₈O | C₆H₈O |

| Molecular Weight | 96.13 g/mol | 96.1289 g/mol |

| Boiling Point (Predicted) | Not specified | 155.9±9.0 °C |

| Density (Predicted) | Not specified | 0.857±0.06 g/cm³ |

| LogP (Predicted) | 1.2 (for (2E,4Z)-isomer) | 1.31760 |

Data sourced from PubChem and LookChem. nih.govlookchem.com

Environmental Chemistry and Atmospheric Fate of 2,4 Hexadienal Isomers

Atmospheric Degradation Mechanisms

Once in the atmosphere, 2,4-hexadienal (B92074) is expected to exist primarily in the vapor phase due to its estimated vapor pressure. nih.govnih.gov Its degradation is driven by several key atmospheric reactions.

Reactions with Photochemically Produced Hydroxyl Radicals (OH)

The primary atmospheric sink for vapor-phase 2,4-hexadienal is its reaction with photochemically produced hydroxyl (OH) radicals. nih.govnih.gov This reaction is relatively rapid, with an estimated half-life of approximately 5.9 hours. nih.govnih.gov The rate constant for this vapor-phase reaction has been estimated to be 6.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.govechemi.com The reaction with OH radicals is a significant degradation pathway, proceeding through the addition of the radical to the double bonds of the hexadienal molecule. smolecule.com The oxidation of 2,4-hexadiene (B1165886) by OH radicals has been found to produce acetaldehyde (B116499) and trans-crotonaldehyde. acs.org

Reactions with Ozone (O₃)

2,4-hexadienal also reacts with ozone (O₃) in the atmosphere, although this process is slower than the reaction with OH radicals. The estimated rate constant for the vapor-phase reaction with ozone is 8.4 x 10⁻¹⁶ cm³/molecule-sec at 25°C. nih.govechemi.com This corresponds to an atmospheric half-life of about 1.4 days, assuming a typical atmospheric ozone concentration. nih.govechemi.com

Reactions with Nitrate (B79036) Radicals (NO₃)

During the nighttime, in the absence of sunlight, the reaction with nitrate radicals (NO₃) becomes an important degradation pathway for 2,4-hexadienal. nih.govsmolecule.com The addition of the nitrate radical to the double bonds is a key reaction mechanism. smolecule.com Studies on similar unsaturated aldehydes suggest that this nocturnal chemistry can be a significant removal process. ebi.ac.uk

Photolysis and Photoisomerization Processes

Photolysis, the breakdown of molecules by light, and photoisomerization, the light-induced conversion between isomers, are also relevant to the atmospheric fate of 2,4-hexadienal. The (E,E)-isomer of 2,4-hexadienal has been observed to undergo rapid and reversible isomerization to a ketene-type compound. nih.govrsc.org While photolysis is an important degradation pathway, the reversible nature of this process means that reactions with OH and NO₃ radicals are ultimately responsible for the removal of these compounds from the atmosphere. nih.govebi.ac.ukrsc.org The effective quantum yield for the photoisomerization of (E,E)-2,4-hexadienal has been determined to be 0.23 ± 0.03. ebi.ac.ukrsc.org

Environmental Mobility in Soil and Volatilization from Water

The mobility of 2,4-hexadienal in soil and sediment is predicted by its soil organic carbon-water (B12546825) partition coefficient (Koc). The Koc value quantifies a chemical's tendency to adsorb to the organic carbon fraction of soil or sediment versus remaining dissolved in pore water. A low Koc value indicates weak adsorption and, consequently, high mobility, suggesting a potential for the compound to leach through the soil profile and potentially reach groundwater.

Based on its chemical structure, the Koc for 2,4-hexadienal is estimated using computational models. The estimated Koc value is relatively low, which classifies 2,4-hexadienal as a compound with high mobility in soil. This suggests that if released to terrestrial environments, it is not expected to bind strongly to soil particles and may be subject to leaching.

Table 1: Estimated Soil Adsorption and Mobility for 2,4-Hexadienal This interactive table summarizes the key parameter for soil mobility. Click on headers to sort (functionality dependent on viewing platform).

| Parameter | Estimated Value | Mobility Classification | Environmental Implication |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 43.1 L/kg | High | Unlikely to adsorb to soil and sediment. Leaching into groundwater is a potential transport pathway. |

The tendency of 2,4-hexadienal to volatilize from water to the atmosphere is described by its Henry's Law constant. This constant relates the partial pressure of a compound in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater propensity for volatilization.

The estimated Henry's Law constant for 2,4-hexadienal suggests that volatilization from moist soil and water surfaces is an important environmental fate process. To quantify the rate of this process, volatilization half-lives can be calculated for standardized environmental models, such as a model river and a model lake. The half-life from a model river is significantly shorter than that from a model lake due to greater turbulence and a higher surface-area-to-volume ratio, which enhance mass transfer to the atmosphere. For 2,4-hexadienal, these calculations indicate that volatilization is expected to occur over a period of days to weeks, making it a significant mechanism for its removal from aquatic systems.

Table 2: Estimated Volatilization Parameters for 2,4-Hexadienal from Water This interactive table presents the estimated Henry's Law constant and corresponding volatilization half-lives.

| Parameter | Estimated Value | Model Environment | Estimated Volatilization Half-Life |

| Henry's Law Constant (H) | 1.13 x 10⁻⁵ atm·m³/mol | - | - |

| Volatilization Half-Life | - | Model River (1 m deep) | 2.7 days |

| Volatilization Half-Life | - | Model Lake (1 m deep) | 25.1 days |

Biological and Ecological Roles of 2,4 Hexadienal Isomers

Occurrence and Natural Formation

(2E,4Z)-2,4-Hexadienal, along with its other isomers, is a naturally occurring α,β-unsaturated aldehyde. It is recognized as a volatile compound that contributes to the aroma and flavor profiles of numerous foods. nih.govguidechem.comchemicalbook.com Its presence is largely a result of the chemical breakdown of essential fatty acids found in both plant and animal tissues. nih.gov

Presence in Fruits, Vegetables, and Food Products

The (2E,4E) isomer of 2,4-hexadienal (B92074) has been identified in a variety of fruits and vegetables, including tomatoes, kiwi fruit, and mangoes. nih.govzfin.org The concentration of 2,4-hexadienal can vary; for instance, in kiwi fruit, it constitutes a very small fraction of the total volatile compounds. nih.gov It is also found in herbs and spices like dill and thyme. smolecule.com

Beyond fresh produce, this compound is present in a range of processed foods. It has been detected in potato chips, bread crusts, and cow's milk fat. nih.govsmolecule.com The cooking process, particularly with oils rich in polyunsaturated fats, can increase the levels of 2,4-hexadienal. nih.govechemi.com Quantitative data have shown its presence in apricots, chicken, and roasted peanuts. nih.gov

Table 1: Reported Occurrences of 2,4-Hexadienal in Various Food Products

| Food Product | Isomer(s) Mentioned | Reported Concentration/Presence | Reference |

|---|---|---|---|

| Tomatoes | (E,E)-2,4-Hexadienal | 0.186–0.282 mg/kg | nih.gov |

| Kiwi Fruit | (E,E)-2,4-Hexadienal | 0.0004 mg/kg (0.01% of total volatiles) | nih.gov |

| Mangoes | (E,E)-2,4-Hexadienal | Naturally Occurring | nih.govsmolecule.com |

| Apricots | 2,4-Hexadienal | 0–0.2 mg/kg | nih.gov |

| Chicken | 2,4-Hexadienal | 0.2 mg/kg | nih.gov |

| Roasted Peanuts | (E,E)-2,4-Hexadienal | 0.001–0.003 mg/kg | nih.gov |

| Potato Chips | (E,E)-2,4-Hexadienal | Naturally Occurring | nih.govsmolecule.com |

| Cow's Milk Fat | 2,4-Hexadienal | Detected | smolecule.com |

Formation via Auto-Oxidation of Polyunsaturated Fatty Acids

The primary pathway for the natural formation of 2,4-hexadienal is the auto-oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids. nih.govsmolecule.com This process is a key reaction in lipid peroxidation. smolecule.com The reaction begins when reactive oxygen species abstract a hydrogen atom from a PUFA, creating a lipid radical. smolecule.com This radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting hydrogen from other lipids, leading to the formation of lipid hydroperoxides. smolecule.com These hydroperoxides are unstable and decompose into a variety of secondary products, including volatile aldehydes like 2,4-hexadienal. smolecule.comechemi.com Enzymatic pathways involving lipoxygenase and hydroperoxide lyase also contribute to its formation in plants. smolecule.comresearchgate.net

Biological Interactions at the Cellular and Molecular Level

As a reactive α,β-unsaturated aldehyde, 2,4-hexadienal can interact with various biological molecules, leading to significant cellular effects. oup.comoup.com Its electrophilic nature makes it reactive toward cellular nucleophiles, which is the basis for its biological activity. oup.comresearchgate.net

Interaction with Cellular Nucleophiles and Glutathione (B108866) Depletion in Mammalian Cells

2,4-Hexadienal readily reacts with cellular nucleophiles, most notably the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant. oup.comoup.comdrugbank.com This reaction, often a Michael addition, leads to the formation of GSH adducts. oup.com The consequence of this interaction is a significant depletion of the cellular glutathione pool. oup.comnih.gov

Studies using Chinese hamster lung fibroblasts (V79 cells) have demonstrated this effect. Incubation with 100 and 300 μM of 2,4-hexadienal for one hour resulted in a 20% depletion of glutathione levels. nih.gov In another study on V79 cells, concentrations of (2E,4E)-2,4-hexadienal (referred to as HEXDI) at 100 µM and 300 µM depleted total cellular glutathione to less than 20% of control levels after a one-hour incubation. oup.com This depletion compromises the cell's primary defense against electrophilic compounds and oxidative stress. nih.govoup.com The depletion of glutathione can increase the cell's sensitivity to oxidative damage. nih.gov

Induction of DNA Damage and DNA Adduct Formation

2,4-Hexadienal is recognized as a direct-acting alkylating agent capable of inducing DNA damage. nih.govsmolecule.com Its reactivity allows it to form adducts with DNA bases, which is a key mechanism of its genotoxicity. oup.comoup.com In cell-free systems, 2,4-hexadienal has been shown to form cyclic adducts with deoxyguanosine. nih.govresearchgate.net

Research has demonstrated that 2,4-hexadienal induces DNA strand breaks in various cell types, including mouse leukemia cells and Chinese hamster lung fibroblasts. nih.gov In human epithelial colorectal adenocarcinoma cells (Caco-2), it was also found to cause DNA damage. nih.govnih.gov The genotoxic potential is linked to both direct interaction with DNA and indirect mechanisms stemming from its cellular activities. nih.govresearchgate.net For example, after a 14-week exposure, increased levels of crotonaldehyde (B89634)–deoxyguanosine-2 adducts were found in the rat forestomach. nih.gov

Contributions to Oxidative Stress in Biological Systems

The depletion of glutathione by 2,4-hexadienal is a major contributor to the induction of oxidative stress. smolecule.comresearchgate.net With reduced GSH levels, the cell's ability to neutralize reactive oxygen species (ROS) is diminished, leading to an imbalance that favors an oxidative state. oup.comoup.com This can result in damage to cellular components, including lipids, proteins, and DNA. oup.com

Studies have shown that the depletion of glutathione by 2,4-hexadienal can lead to subsequent oxidative DNA damage. nih.govresearchgate.net In V79 cells, treatment with 300 μM of 2,4-hexadienal led to extensive oxidative DNA breakage. nih.gov Research on various 2-alkenals, including a (2E,4E)-2,4-hexadienal, provides strong evidence that the oxidative stress they mediate contributes significantly to their cytotoxic and genotoxic effects. oup.comnih.gov This alkenal-mediated oxidative stress can result in the formation of promutagenic oxidized bases like 8-hydroxyguanine, further contributing to its genotoxic potential. oup.com

Table 2: Summary of Cellular and Molecular Interactions of 2,4-Hexadienal

| Interaction | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|

| Glutathione Depletion | 20% depletion at 100-300 µM after 1 hour | Chinese Hamster V79 Cells | nih.gov |

| Glutathione Depletion | Depleted to <20% of control at 100-300 µM after 1 hour | Chinese Hamster V79 Cells | oup.com |

| DNA Damage | Induction of DNA strand breaks | Mouse Leukemia Cells, Chinese Hamster Lung Fibroblasts | nih.gov |

| DNA Damage | DNA-damaging potential observed | Human Epithelial Colorectal Adenocarcinoma (Caco-2) Cells | nih.govnih.gov |

| DNA Adduct Formation | Formation of 1,N2-cyclic-deoxyguanosine adducts | Cell-free system | nih.gov |

| DNA Adduct Formation | Increased crotonaldehyde–deoxyguanosine-2 adducts | Rat Forestomach (in vivo) | nih.gov |

| Oxidative Stress | Extensive oxidative DNA breakage at 300 µM | Chinese Hamster V79 Cells | nih.gov |

| Oxidative Stress | Contributes to cytotoxic/genotoxic cell damage | Mammalian Cells | oup.comresearchgate.net |

Chemoecological Significance

The chemical properties of (2E,4Z)-2,4-hexadienal contribute to its importance in the chemical ecology of various organisms, influencing interactions between plants, insects, and microbes.

Plants are known to emit a variety of volatile organic compounds (VOCs) in response to physical damage and environmental stress, with (2E,4Z)-2,4-hexadienal being one of these compounds. smolecule.comnih.gov This emission is part of a complex defense strategy.

Unsaturated C6 aldehydes, including isomers of 2,4-hexadienal, are released from vegetation when leaves are wounded. nih.gov The production of these compounds is often linked to the lipoxygenase (LOX) pathway, which is activated by stressors such as herbivory and pathogen attacks. researchgate.netmdpi.com For instance, research on tomato plants has shown that the emission of (2E,4E)-2,4-hexadienal can be influenced by factors like fertilization levels. mdpi.com High nitrogen and potassium fertilization in tomatoes led to an increase in 2,4-hexadienal, which was suggested to contribute to an undesirable flavor. mdpi.com

Studies on Brassicaceae vegetables have also identified 2,4-(E,E)-hexadienal as one of the green leaf volatiles (GLVs) produced. mdpi.com In olive trees, mechanical wounding, simulating herbivory, led to a shift in volatile emissions towards an aldehyde-dominated blend, which included (2E,4E)-2,4-hexadienal. researchgate.net This response was even more pronounced when the plants were pre-treated with the fungus Trichoderma afroharzianum T22. researchgate.net Similarly, tomato plants treated with Trichoderma virens and subsequently infected with Botrytis cinerea showed enhanced emissions of (2E,4E)-2,4-hexadienal. mdpi.com

The emission of these aldehydes is a general response to stress in many plant species. researchgate.net Drought stress in the WNZ cultivar of tea plants was associated with changes in the volatile profile, including the presence of (E,E)-2,4-Hexadienal, contributing to a sweet and green aroma. mdpi.com The table below summarizes findings on plant emission of 2,4-hexadienal isomers under various stress conditions.

| Plant Species | Stressor/Condition | Observed Change in 2,4-Hexadienal Emission | Reference |

| Tomato (Solanum lycopersicum) | High nitrogen and potassium fertilization | Increased emission of 2,4-hexadienal | mdpi.com |

| Olive (Olea europaea) | Mechanical wounding (simulated herbivory) | Shift towards an aldehyde-dominated blend including (2E,4E)-2,4-hexadienal | researchgate.net |

| Tomato (Solanum lycopersicum) | Treatment with Trichoderma virens and infection with Botrytis cinerea | Enhanced emission of (2E,4E)-2,4-hexadienal | mdpi.com |

| Tea (Camellia sinensis) | Drought stress | Associated with the presence of (E,E)-2,4-Hexadienal | mdpi.com |

| General Vegetation | Leaf wounding | Release of unsaturated C6 aldehydes, including 2,4-hexadienal | nih.gov |

The (2E,4Z)- isomer of 2,4-hexadienal has been identified as a key component in the chemical communication systems of certain insects, particularly in the context of pheromones. Pheromones are chemical signals released by an organism that influence the behavior of others of the same species.

In the wood tiger moth, Arctia plantaginis, a mixture of (2E,4E)- and (2Z,4E)-2,4-hexadienal isomers was used in the synthesis of a C21 tetraenyl hydrocarbon, (2Z,4E,6Z,9Z)-2,4,6,9-henicosatetraene. scirp.org This synthetic compound, along with others, was found to be an EAG-active component in the female pheromone gland extracts, indicating its role in attracting males. scirp.org The specific stereochemistry of these long-chain hydrocarbons, derived in part from 2,4-hexadienal precursors, is crucial for their biological activity. scirp.org

Furthermore, research on the horse chestnut leafminer, Cameraria ohridella, has explored the use of its sex pheromone for population monitoring and control. researchgate.net While the primary pheromone component is not 2,4-hexadienal itself, the broader context of semiochemical-based control strategies highlights the importance of understanding the role of various volatile compounds in insect behavior. researchgate.net Plant volatiles can act as kairomones, substances that benefit the receiver of a different species, and can influence an insect's response to sex pheromones. researchgate.net The interaction between plant-emitted compounds and insect pheromones is a complex area of study, with some plant volatiles enhancing, while others inhibit, insect responses. researchgate.net

The table below details the involvement of 2,4-hexadienal isomers in insect pheromone research.

| Insect Species | Role of 2,4-Hexadienal Isomer | Research Finding | Reference |

| Wood Tiger Moth (Arctia plantaginis) | Precursor for pheromone synthesis | Used to synthesize (2Z,4E,6Z,9Z)-2,4,6,9-henicosatetraene, an EAG-active component of the female pheromone. | scirp.org |

Microorganisms, including fungi and bacteria, are capable of metabolizing and transforming a wide array of organic compounds, including (2E,4Z)-2,4-hexadienal. This biotransformation can lead to the detoxification of the compound or the production of new, biologically active metabolites.

The metabolism of aldehydes in plants is a well-documented process, often involving enzymatic pathways to manage these reactive compounds. researchgate.net While direct studies on the microbial metabolism of (2E,4Z)-2,4-hexadienal are specific, the broader context of aldehyde metabolism provides insights. For instance, in the degradation of chlorinated dioxins by Pseudomonas veronii, 2-hydroxy-6-oxohexa-2,4-dienoic acid is formed as a catabolic intermediate, indicating a pathway for breaking down related structures.

Fungi are also known to produce and metabolize aldehydes. The plant pathogenic fungus Colletotrichum fragariae produces (2E,4E)-2,4-hexadienal, which acts as a self-inhibitor of spore germination. researchgate.netacs.org This suggests that the fungus possesses metabolic pathways to regulate the concentration of this aldehyde.

The microbial transformation of (2E,4Z)-2,4-hexadienal can result in metabolites with significant biological activities. As mentioned, Colletotrichum fragariae produces (2E,4E)-2,4-hexadienal as a volatile compound that inhibits the germination of its own spores. researchgate.net This self-inhibitory mechanism is density-dependent and prevents premature germination when spore concentrations are high. researchgate.net

In addition to its role as a self-inhibitor, the biotransformation of related compounds can lead to other active molecules. For example, research on Colletotrichum fragariae has led to the isolation of other germination-inhibiting substances, such as colletofragarone A and B, alongside (2E,4E)-2,4-hexadienal. acs.org The study of these microbial metabolic products is of interest for potential applications, such as the development of fungistatics. researchgate.net

The table below summarizes the microbial production and role of 2,4-hexadienal.

| Microorganism | Metabolite | Biological Activity | Reference |

| Colletotrichum fragariae | (2E,4E)-2,4-hexadienal | Self-inhibitor of spore germination | researchgate.netacs.org |

Future Research Directions and Advanced Applications

Development of Novel Stereoselective Synthetic Methodologies for (2E,4Z)-2,4-Hexadienal

The precise synthesis of the (2E,4Z) isomer of 2,4-hexadienal (B92074) remains a significant challenge due to the thermodynamic preference for the (2E,4E) isomer. Future research will focus on developing novel, highly stereoselective synthetic methods that provide efficient and scalable access to the (2E,4Z)-isomer. The construction of conjugated dienes and polyenes with specific stereochemistry is a persistent challenge in organic synthesis, crucial for applications in natural product synthesis and materials science. acs.orgnih.gov

Key areas for development include:

Ligand-Controlled Catalysis: Exploring new catalyst systems, particularly those based on palladium, where the choice of ligand can dictate the stereochemical outcome is a promising avenue. For instance, Z-selective dienylation has been achieved by adjusting the phosphine (B1218219) ligand in palladium-catalyzed reactions, offering a stereodivergent route to both E- and Z-dienes from a single reagent. rsc.org

Advanced Olefination Techniques: While classic methods like the Wittig reaction are known for producing Z-alkenes, future work will likely focus on refining these and other olefination strategies, such as the Julia-Kocienski reaction, to improve Z-selectivity and functional group tolerance specifically for dienal systems. nih.govmdpi.com

Metathesis Reactions: Ring-closing metathesis (RCM) followed by a base-induced elimination is a powerful sequence for generating Z,E-configured dienoates. nist.gov Adapting these tethered RCM strategies for the direct synthesis of (2E,4Z)-dienals could provide a highly convergent and stereocontrolled route.

Photochemical Isomerization: Leveraging photochemical methods to isomerize the more stable (2E,4E) isomer to the desired (2E,4Z) form presents a sustainable and efficient approach. Recent advancements in catalytic photoisomerization using recycling photoreactors offer a green alternative for producing thermodynamically less stable Z-alkenes. researchgate.netresearchgate.net

The following table summarizes emerging stereoselective synthetic strategies relevant to (2E,4Z)-2,4-Hexadienal:

Table 1: Novel Synthetic Methodologies for Z-Dienes

| Methodology | Catalyst/Reagent Example | Key Advantage |

|---|---|---|

| Ligand-Controlled Dienylation | Palladium / Xantphos | High Z-selectivity; Stereodivergent control. rsc.org |

| Advanced Wittig Olefination | Alkene-derived phosphines | Access to functionalized chiral Z-alkenes. mdpi.com |

| Tethered RCM / Elimination | Grubbs Catalyst / Base | High stereoselectivity for (Z,E)-dienes. nist.gov |

| Catalytic Photoisomerization | Photosensitizers in flow systems | Sustainable, efficient access to Z-isomers. researchgate.net |

In-depth Mechanistic Studies of Environmental and Biological Transformations

Understanding the precise mechanisms by which (2E,4Z)-2,4-Hexadienal is formed and transformed in environmental and biological systems is crucial for assessing its impact and reactivity.

In the environment, unsaturated aldehydes like 2,4-hexadienal are emitted from various sources and are also formed in the atmosphere from the degradation of other volatile organic compounds, such as the photo-oxidation of toluene. nih.gov Vapour-phase 2,4-hexadienal is primarily degraded by reaction with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 5.9 hours. nih.gov Future studies should focus on:

Isomer-Specific Degradation Pathways: Elucidating the specific reaction pathways and kinetics for the (2E,4Z)-isomer with atmospheric oxidants (e.g., OH radicals, nitrate (B79036) radicals, ozone). While the (E,E)-isomer is known to undergo reversible isomerization to a ketene-type compound, the specific photolytic behavior of the (E,Z)-isomer requires more detailed investigation. nih.gov

Aqueous Phase Chemistry: Investigating its fate in aqueous environments, such as cloud and fog water, including potential hydration, oxidation, and polymerization reactions, as it is not expected to undergo significant hydrolysis. nih.gov

In biological systems, 2,4-hexadienal is a product of the auto-oxidation of polyunsaturated fatty acids. nih.gov Its high reactivity with nucleophiles suggests rapid interaction with biological molecules. Key research areas include:

Metabolic Pathways: Identifying the specific enzymes and metabolic pathways responsible for the detoxification and transformation of the (2E,4Z)-isomer. Aldehyde dehydrogenases (ALDHs) are known to metabolize 2,4-hexadienal, but the substrate specificity and efficiency for the (2E,4Z)-isomer compared to other stereoisomers need to be quantified. nih.gov

Adduct Formation: Characterizing the covalent adducts formed with biological macromolecules like DNA and proteins. Understanding the structure and stability of these adducts is essential for elucidating mechanisms of toxicity and carcinogenicity.

Exploration of Biocatalytic Routes for Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing derivatives of (2E,4Z)-2,4-Hexadienal. Enzymes can operate under mild conditions and exhibit high regio- and stereoselectivity, making them ideal for modifying complex molecules. researchgate.net

Future research should explore:

Enzymatic Reductions and Oxidations: Employing alcohol dehydrogenases (ADHs) or alcohol oxidases for the selective reduction of the aldehyde group to the corresponding (2E,4Z)-hexa-2,4-dien-1-ol or its oxidation to (2E,4Z)-hexa-2,4-dienoic acid. These transformations would provide access to valuable derivatives while preserving the delicate diene stereochemistry.

Carbon-Carbon Bond Formation: Utilizing enzymes like 4-oxalocrotonate tautomerase (4-OT) mutants, which can catalyze asymmetric Michael additions to α,β-unsaturated aldehydes. acs.orgnih.gov This approach could be used to add various nucleophiles to the (2E,4Z)-2,4-Hexadienal backbone, creating novel chiral compounds. The mechanism often involves the formation of an iminium ion intermediate between the enzyme's catalytic proline residue and the unsaturated aldehyde. nih.gov

Enzyme Engineering: Applying directed evolution and protein engineering techniques to tailor existing enzymes or create novel biocatalysts with enhanced activity and specificity for (2E,4Z)-2,4-Hexadienal and its derivatives. nih.gov

Integration of Advanced Computational Modeling with Experimental Data

Computational modeling is an indispensable tool for predicting the properties, reactivity, and interactions of molecules like (2E,4Z)-2,4-Hexadienal. Integrating these theoretical approaches with experimental data will accelerate research and provide deeper mechanistic insights.

Key areas for this integrated approach include:

Reaction Mechanism Elucidation: Using quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways for both synthetic and degradation processes. This can help rationalize observed stereoselectivities, identify key transition states, and predict the feasibility of novel synthetic routes.

Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR, UV-Vis) with computational predictions to confirm the structure and stereochemistry of isomers and transformation products. nist.gov

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of (2E,4Z)-2,4-Hexadienal and its derivatives. Such models use computed molecular descriptors to correlate chemical structure with biological endpoints like mutagenicity. researchgate.net

Enzyme-Substrate Docking: Performing molecular docking and molecular dynamics (MD) simulations to model the binding of (2E,4Z)-2,4-Hexadienal within the active sites of metabolizing enzymes or biocatalysts. This can explain substrate specificity and guide enzyme engineering efforts.

Investigation of Stereoisomer-Specific Contributions in Complex Biological and Environmental Systems

The spatial arrangement of atoms in stereoisomers can lead to significant differences in their biological activity and environmental fate. researchgate.net Commercially available 2,4-hexadienal is often a mixture of isomers, with the (2E,4E)- form predominating over the (2E,4Z)- (cis,trans) form. nih.govnih.gov Toxicity and carcinogenicity studies have frequently used these mixtures, making it difficult to attribute effects to a specific isomer. nih.govnih.gov

Therefore, a critical direction for future research is to dissect the specific roles of each stereoisomer. This requires:

Isomer-Pure Biological Testing: Conducting toxicological, metabolic, and efficacy studies using stereochemically pure (2E,4Z)-2,4-Hexadienal. This is essential to determine its unique biological profile, including its interaction with receptors, enzymes, and transport systems, which are often highly stereoselective. researchgate.net

Environmental Fate Analysis: Comparing the persistence, mobility, and degradation rates of the (2E,4Z)- and (2E,4E)-isomers in various environmental compartments (air, water, soil) to build a complete picture of their environmental impact.

Flavor and Aroma Profiling: Quantifying the specific contribution of the (2E,4Z)-isomer to the flavor and aroma profiles of foods and beverages. While the (E,E)-isomer is well-known for its role, the distinct sensory properties of the (E,Z)-isomer are less understood and could be important for food science applications.

By focusing on these advanced research directions, the scientific community can develop a comprehensive understanding of (2E,4Z)-2,4-Hexadienal, paving the way for novel synthetic applications and a more accurate assessment of its biological and environmental significance.

Q & A

Q. How can (2E,4Z)-2,4-Hexadienal be synthesized in a laboratory setting?

Methodological Answer: Two primary synthesis routes are documented:

- Oxidation of (2E,4Z)-2,4-Hexadien-1-ol : Achieves ~97% yield using oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions .

- Cross-coupling of crotonaldehyde with tributyl(2-ethoxyvinyl)stannane : Yields ~80% via Stille coupling, requiring palladium catalysts and inert atmosphere .

Key Considerations : Monitor stereochemistry using NMR to confirm (2E,4Z) configuration .

Q. What analytical techniques are recommended for identifying (2E,4Z)-2,4-Hexadienal in complex mixtures?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5MS) with electron ionization (EI). The base peak at m/z 96 corresponds to [M]+·, and fragments at m/z 68 (C4H4O+) and 41 (C3H5+) confirm the structure .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl3 shows characteristic doublets for conjugated dienals: δ 9.45 ppm (d, J=8.0 Hz, CHO), δ 6.20–5.80 ppm (m, 4H, CH=CH) .

Q. What are the primary mechanisms underlying the toxicity of (2E,4Z)-2,4-Hexadienal in mammalian models?

Methodological Answer:

- Oxidative Stress : Electrophilic α,β-unsaturated aldehydes react with glutathione (GSH), depleting cellular antioxidant defenses. In F344 rats, chronic exposure (13-week gavage) induced forestomach hyperplasia via lipid peroxidation byproducts .

- DNA Adduct Formation : Reactive carbonyl groups bind to nucleic acids, observed in in vitro models using LC-MS/MS adductomics .

Q. How does the isomerization of (2E,4Z)-2,4-Hexadienal under acidic conditions affect its reactivity and stability?

Methodological Answer:

- Mechanism : In FSO3H (superacid), NMR studies reveal reversible protonation at the α-carbon, leading to E/Z isomerization via carbocation intermediates. The (2E,4E) isomer dominates at equilibrium due to steric stabilization .

- Experimental Design : Use low-temperature (‒40°C) NMR to trap intermediates. Monitor chemical shifts at δ 2.5–3.0 ppm for carbocationic species .

Q. What experimental approaches can resolve contradictions in reported toxicological data across species?

Methodological Answer:

- Metabolic Profiling : Compare hepatic CYP450 isoforms in rats vs. humans using microsomal assays. Rats exhibit higher CYP2E1 activity, accelerating pro-carcinogen activation .

- Dosage Regimen Optimization : Conduct dose-response studies with interspecies scaling (e.g., body surface area normalization). For example, murine NOAELs (No Observed Adverse Effect Levels) may not extrapolate linearly to primates .

Q. What are the environmental fate and transformation pathways of (2E,4Z)-2,4-Hexadienal in atmospheric and soil systems?

Methodological Answer:

- Atmospheric Degradation : Reacts with OH radicals (k = 1.2 × 10⁻¹¹ cm³/molecule·s) and NO3 radicals (k = 3.5 × 10⁻¹⁵ cm³/molecule·s), forming peroxyacyl nitrates (PANs) and aldehydic secondary pollutants .

- Soil Mobility : Estimated log Koc = 1.4 indicates high mobility, but low bioconcentration (BCF = 2.3) suggests limited aquatic bioaccumulation. Prioritize soil column leaching studies with LC-MS quantification .

Q. Table 2: Environmental Parameters

Guidelines for Methodological Rigor

- Data Reproducibility : Document synthetic protocols with exact catalyst ratios (e.g., 5 mol% Pd(PPh3)4 for Stille coupling) and NMR acquisition parameters (e.g., 500 MHz, 256 scans) .

- Ethical Compliance : For in vivo studies, adhere to OECD Guidelines 407 (repeated-dose toxicity) and include sham controls to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.